molecular formula C28H31N3O2 B249970 N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide

Cat. No. B249970
M. Wt: 441.6 g/mol
InChI Key: PKINNKVVZRSOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders. BPN14770 is a promising candidate for the development of new drugs for the treatment of cognitive disorders.

Mechanism of Action

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic AMP (cAMP), a signaling molecule that plays a critical role in various cellular processes, including learning and memory. By inhibiting PDE4D, N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide increases the levels of cAMP, which in turn leads to improved cognitive function.
Biochemical and physiological effects:
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to improve learning and memory, reduce anxiety, and improve social behavior. N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has also been shown to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in animal models, which makes it a promising candidate for further research. However, there are also some limitations to using N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide in lab experiments. It has not yet been tested in humans, which means that its safety and efficacy in humans are not yet fully understood. Additionally, the mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide. One direction is to further investigate its potential therapeutic effects in Alzheimer's disease and other cognitive disorders. Another direction is to investigate its effects on other signaling pathways and cellular processes. Additionally, research could be done to determine the safety and efficacy of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide in humans, which could lead to its development as a new drug for the treatment of cognitive disorders.

Synthesis Methods

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide is synthesized using a multi-step process that involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with butanoyl chloride. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product.

Scientific Research Applications

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has also been shown to improve social behavior in animal models of Fragile X syndrome.

properties

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

IUPAC Name

N-[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C28H31N3O2/c1-2-11-26(32)29-25-17-10-9-16-24(25)28(33)31-20-18-30(19-21-31)27(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-10,12-17,27H,2,11,18-21H2,1H3,(H,29,32)

InChI Key

PKINNKVVZRSOIJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.